2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide
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Overview
Description
2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide is a complex organic compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
The synthesis of 2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable benzothiopyran derivative with a chlorinated propanamide under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Scientific Research Applications
2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Pharmaceuticals: The compound is explored for its role in drug development, particularly in designing new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide can be compared with other benzothiopyran derivatives, such as:
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Known for its catalytic applications in organic synthesis.
7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its binding affinities at the AMPA receptor
Properties
IUPAC Name |
2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(13)12(15)14-11-7-18(16,17)6-9-4-2-3-5-10(9)11/h2-5,8,11H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWDFPRCLUOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CS(=O)(=O)CC2=CC=CC=C12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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